molecular formula C12H9NO2 B135191 2-(Pyridin-2-yloxy)benzaldehyde CAS No. 141580-71-4

2-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B135191
M. Wt: 199.2 g/mol
InChI Key: QCKZHTQRJYCZTD-UHFFFAOYSA-N
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Patent
US05559144

Procedure details

A solution of 2-hydroxybenzaldehyde (10.00 g, 81.9 mmol), 2-bromopyridine (26.91 g, 170.3 mmol), potassium carbonate (17.54 g, 126.9 mmol), and copper (2.60 g, 40.95 mmol) in pyridine (80 mls) was refluxed for 3 days. The reaction was then cooled to r.t., filtered through Celite, diluted with ethylacetate (500 mls) and washed with water (3×300mls). The organic was then dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, 9:1 hexanes:ether) to afford 16.21 g (99%)of 2-(2-pyridyloxy)benzaldehyde as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.91 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1.[Cu]>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
26.91 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
17.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
diluted with ethylacetate (500 mls)
WASH
Type
WASH
Details
washed with water (3×300mls)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was then dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed (silica gel, 9:1 hexanes:ether)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.21 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.